molecular formula C25H21N3O3 B213527 N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Numéro de catalogue B213527
Poids moléculaire: 411.5 g/mol
Clé InChI: JHNJGYGMRHKXIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of immune responses, inflammation, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer and autoimmune disorders. CEP-33779 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions of research are discussed in

Mécanisme D'action

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide inhibits NF-κB signaling by binding to the inhibitor of NF-κB (IκB) kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation, leading to the release of active NF-κB (Kumar et al., 2007). By inhibiting IKK activity, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide prevents IκB phosphorylation and degradation, thereby inhibiting NF-κB activation.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In autoimmune and inflammatory disease models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to reduce inflammation and improve disease symptoms (Kumar et al., 2007).

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability in vitro. It also has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has some limitations. It is not specific to IKK and can inhibit other kinases, which may limit its therapeutic potential. It also has poor bioavailability and may require high doses or novel delivery methods for clinical use.

Orientations Futures

There are several future directions for research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide. One area of research is the development of more specific inhibitors of IKK and NF-κB signaling. Another area is the investigation of combination therapies with N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and other drugs, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, the potential use of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide in other diseases, such as neurodegenerative diseases or viral infections, warrants further investigation.
Conclusion
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, or N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, is a small molecule inhibitor of NF-κB signaling with potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and its potential therapeutic applications is warranted.

Méthodes De Synthèse

The synthesis of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been described in the literature (Kumar et al., 2007). Briefly, the synthesis involves the reaction of 4-aminobenzoic acid with 3-ethoxyaniline to form an intermediate, which is then reacted with 2-chloro-4-nitrobenzoic acid to form the quinoline ring system. The resulting nitro compound is reduced to the amino compound, which is then reacted with ethyl carbamate to form the carbamate derivative, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide.

Applications De Recherche Scientifique

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively in preclinical models of various diseases, including cancer, autoimmune disorders, and inflammatory diseases (Kumar et al., 2007; Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In these studies, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit NF-κB signaling and downstream pro-inflammatory cytokine production, leading to decreased tumor growth, improved survival, and reduced inflammation.

Propriétés

Nom du produit

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Formule moléculaire

C25H21N3O3

Poids moléculaire

411.5 g/mol

Nom IUPAC

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-2-31-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)28-23)25(30)27-18-12-10-16(11-13-18)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,27,30)

Clé InChI

JHNJGYGMRHKXIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

SMILES canonique

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.